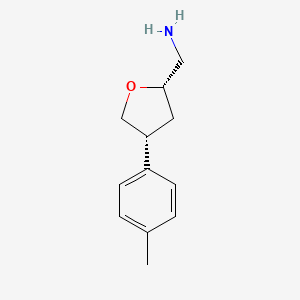

((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine

Description

((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine is a chiral amine derivative featuring a tetrahydrofuran (THF) ring substituted with a para-tolyl (p-Tolyl) group at the 4-position and a methanamine moiety at the 2-position. Its stereochemistry (2S,4R) and aromatic substituent make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to stereochemical and hydrophobic interactions.

Propriétés

Formule moléculaire |

C12H17NO |

|---|---|

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

[(2S,4R)-4-(4-methylphenyl)oxolan-2-yl]methanamine |

InChI |

InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8,13H2,1H3/t11-,12-/m0/s1 |

Clé InChI |

BDJGKCXTWYRNKL-RYUDHWBXSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)[C@H]2C[C@H](OC2)CN |

SMILES canonique |

CC1=CC=C(C=C1)C2CC(OC2)CN |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial Production Methods

Industrial production of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions for substitution reactions vary depending on the specific reaction but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.

Applications De Recherche Scientifique

((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound may be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mécanisme D'action

The mechanism of action of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical assays.

Comparaison Avec Des Composés Similaires

Substituent Effects on the Aromatic Ring

The para-tolyl group in the target compound distinguishes it from analogs with other aromatic or heterocyclic substituents. Key comparisons include:

Key Insights :

- The p-Tolyl group enhances hydrophobicity and may improve membrane permeability compared to polar nitro or fluorinated analogs .

- Thiophene-phenyl substituents () introduce π-conjugation, making such compounds suitable for optoelectronic applications, unlike the biologically oriented target compound.

- Nitro groups () could reduce metabolic stability due to their electrophilic nature, whereas the methyl group in p-Tolyl may offer better pharmacokinetics.

Stereochemical and Ring Modifications

The THF ring’s stereochemistry and substitution pattern critically influence molecular interactions:

- (R)-Tetrahydrofuran-2-yl-methylamine (): A simpler analog lacking the p-Tolyl group. Its lower molecular weight (101.1 g/mol vs. ~245 g/mol for the target compound) and absence of aromaticity limit its utility in targeted binding but simplify synthesis .

- VH032 Amine HCl (): Contains a pyrrolidine-2-carboxamide scaffold instead of THF. This highlights how ring size (5-membered vs. 6-membered THF) and functional groups (amide vs. amine) affect bioactivity, as VH032 derivatives show efficacy in protein degradation studies .

Activité Biologique

((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydrofuran ring substituted with a p-tolyl group and a methanamine moiety. Its molecular formula is with a molecular weight of approximately 189.27 g/mol. The stereochemistry at the 2 and 4 positions contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine exhibits significant anticancer properties. In vitro assays using HCT116 colorectal cancer cells demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 15 | Caspase activation |

| MCF-7 | 20 | Cell cycle arrest in G1 phase |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival in models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

The biological activity of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.

- Antioxidant Activity : Scavenges free radicals, reducing oxidative stress in neuronal cells.

- Receptor Modulation : Interacts with specific receptors involved in cell signaling pathways.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine on various cancer cell lines. Results showed a dose-dependent decrease in viability with significant apoptosis observed at higher concentrations .

Study 2: Neuroprotection in Animal Models

In an animal model for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.